Belvarafenib - 1446113-23-0

Belvarafenib

Catalog Number: EVT-261315
CAS Number: 1446113-23-0
Molecular Formula: C23H16ClFN6OS
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Belvarafenib (HM95573/GDC-5573) is a potent and selective type II pan-RAF kinase inhibitor. [, , , , , ] Unlike first-generation RAF inhibitors that primarily target BRAF V600 mutants, Belvarafenib inhibits the activity of multiple forms of RAF, including BRAF (wild-type and V600 mutants), CRAF, and ARAF. [, , , ] This broader inhibitory profile makes it a promising therapeutic candidate for various cancers driven by mutations in the RAS/RAF pathway, including those with intrinsic or acquired resistance to first-generation RAF inhibitors. [, , , ]

Synthesis Analysis

Two papers, "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib" [] and "Synthesis of Belvarafenib" [], provide details on the synthesis of Belvarafenib. Unfortunately, both papers are not publicly available, limiting the discussion of specific synthesis methods and technical details.

Molecular Structure Analysis

Belvarafenib functions as a type II RAF kinase inhibitor, meaning it binds to the inactive conformation of RAF kinases. [, ] Unlike type I inhibitors that promote RAF dimerization and paradoxical activation of the MAPK pathway, Belvarafenib inhibits RAF dimerization and avoids this undesired effect. [, ] By binding to the kinase domain of RAF, Belvarafenib blocks the phosphorylation of downstream effectors MEK and ERK, ultimately inhibiting the MAPK pathway. [, , , , ]

Studies have shown that Belvarafenib can inhibit the growth of cancer cells harboring BRAF V600 mutations, as well as those with NRAS or KRAS mutations. [, , , , ] This broader activity profile distinguishes it from first-generation RAF inhibitors and suggests its potential in treating a wider range of cancers.

Mechanism of Action
  • ARAF Mutations: Studies identified acquired ARAF mutations as a potential mechanism of resistance to Belvarafenib. [, ]
  • MEK1 Mutations: Analysis of circulating tumor DNA from patients treated with Belvarafenib and cobimetinib revealed an emergence of MEK1 mutations, suggesting a potential resistance mechanism to combined RAF/MEK inhibition. []

Single-Cell Multiomic Profiling:

Belvarafenib has been utilized in a study employing the "Overloading And unpacKing" (OAK) technique for ultra-high throughput single-cell multiomic profiling. [] This study investigated transcriptomic responses of melanoma cells treated with Belvarafenib, identifying a rare cell population exhibiting resistance to the drug.

Applications

Cancer Treatment:

  • Melanoma: Belvarafenib demonstrated clinical activity in patients with NRAS-mutant and BRAF-mutant melanoma, including those previously treated with checkpoint inhibitors. [, , , , , ]
  • Acute Myeloid Leukemia (AML): In preclinical studies, Belvarafenib showed efficacy against NRAS- and KRAS-mutant AML, both alone and in synergy with the MEK inhibitor cobimetinib. []
  • Other Solid Tumors: Clinical trials are exploring Belvarafenib's efficacy in other solid tumors with RAS or RAF mutations, such as colorectal cancer, sarcoma, and gastrointestinal stromal tumors (GIST). [, , ]
Future Directions
  • Overcoming Resistance: Further research is needed to understand and overcome resistance mechanisms to Belvarafenib, including the role of ARAF and MEK1 mutations. [, , ] Strategies to circumvent resistance may involve combining Belvarafenib with other targeted therapies or immunotherapies. [, , ]
  • Expanding Clinical Applications: Ongoing and future clinical trials will further evaluate the safety and efficacy of Belvarafenib in various cancer types, potentially leading to its approval for a broader range of indications. [, , ]
  • Investigating Combination Therapies: Combining Belvarafenib with other targeted therapies, such as MEK inhibitors, CDK4/6 inhibitors, or immune checkpoint inhibitors, holds promise for enhancing its efficacy and addressing unmet medical needs in cancer treatment. [, , ]
  • Optimizing Treatment Strategies: Further research is needed to determine optimal dosing strategies, treatment durations, and patient selection criteria to maximize Belvarafenib's therapeutic benefit while minimizing potential side effects. []

Relevance: Cobimetinib's relevance to Belvarafenib stems from their frequent pairing in preclinical and clinical trials for treating cancers with RAS pathway mutations. [] While both compounds target the MAPK pathway, they do so through different mechanisms, making their combination particularly effective.

Vemurafenib

Compound Description: Vemurafenib is a BRAF mutant selective inhibitor. [] It specifically targets the BRAF V600E mutation and has demonstrated efficacy in treating melanomas carrying this mutation. []

Relevance: Vemurafenib, unlike the pan-RAF inhibitor Belvarafenib, exhibits limited efficacy against cancers with NRAS or KRAS mutations. [] This distinction highlights Belvarafenib's potential as a broader-spectrum therapeutic agent for cancers driven by various RAS/RAF pathway mutations.

Dabrafenib

Compound Description: Similar to Vemurafenib, Dabrafenib is another BRAF mutant selective inhibitor. [] It shows activity against melanomas with the BRAF V600E mutation but demonstrates limitations in targeting cancers with other RAS or RAF mutations. []

Relevance: Dabrafenib's restricted activity against specific BRAF mutations contrasts with Belvarafenib's broader inhibitory profile across RAF isoforms. [] This difference positions Belvarafenib as a potentially more versatile treatment option for cancers driven by diverse RAF mutations.

Encorafenib

Compound Description: Encorafenib belongs to the first-generation class of BRAF inhibitors, specifically targeting BRAF V600 mutants. [, ] While effective against melanomas with this specific mutation, its clinical application faces limitations due to intrinsic and acquired drug resistance. []

Relevance: Similar to Vemurafenib and Dabrafenib, Encorafenib's specificity towards BRAF V600 mutations contrasts with Belvarafenib's broader pan-RAF inhibitory activity. [] This difference underscores the need for alternative RAF inhibitors like Belvarafenib to address the limitations of first-generation BRAF inhibitors and target a wider range of RAF mutations.

LY3009120

Compound Description: LY3009120 is a third-generation pan-RAF inhibitor, demonstrating activity against various RAF isoforms, including BRAF V600E and CRAF R391W. [] It binds to KRAS G12C-primed BRAF and CRAF, inhibiting their dimerization and downstream ERK phosphorylation. []

Relevance: LY3009120 shares a similar mechanism of action with Belvarafenib, acting as a pan-RAF inhibitor. [] Both compounds showcase the potential of this class of drugs in overcoming the limitations of first-generation RAF inhibitors and targeting a wider spectrum of RAF mutations in cancers.

LXH254

Compound Description: LXH254 represents another third-generation pan-RAF inhibitor with activity against various RAF isoforms. [] It exhibits similar binding properties to LY3009120, targeting KRAS G12C-primed BRAF and CRAF, inhibiting dimerization, and ultimately blocking downstream ERK phosphorylation. []

Relevance: LXH254's classification as a third-generation pan-RAF inhibitor aligns it with Belvarafenib in terms of their broader RAF inhibitory profiles. [] Both compounds showcase the potential of targeting multiple RAF isoforms, offering therapeutic opportunities for cancers with diverse RAF mutations.

Relevance: Despite both being classified as type II RAF inhibitors, Naphorafenib and Belvarafenib exhibit differences in their cell line targeting preferences. [] This distinction highlights the importance of continued research into various RAF inhibitors, even within the same class, to optimize treatment strategies based on specific cancer cell characteristics.

Day101

Compound Description: Day101, also known as bemcentinib, is a type II RAF inhibitor that demonstrates activity against multiple RAF isoforms while minimizing paradoxical activation. [] It effectively inhibits tumor cell growth and overcomes limited responses observed with first-generation RAF inhibitors. []

Relevance: Day101 shares its classification as a type II RAF inhibitor with Belvarafenib, indicating similar mechanisms of action and the potential to overcome limitations associated with first-generation RAF inhibitors. [] Both compounds represent promising candidates for treating cancers with diverse RAF mutations, offering broader target coverage compared to their predecessors.

Properties

CAS Number

1446113-23-0

Product Name

Belvarafenib

IUPAC Name

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Molecular Formula

C23H16ClFN6OS

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29)

InChI Key

KVCQTKNUUQOELD-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N

Solubility

Soluble in DMSO

Synonyms

Belvarafenib; GDC-5573; GDC5573; GDC 5573; HM95573; HM 95573; HM-95573; RG6185; RG-6185; RG 6185;

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.